molecular formula C16H19N3O3 B14250823 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol CAS No. 357190-03-5

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol

Cat. No.: B14250823
CAS No.: 357190-03-5
M. Wt: 301.34 g/mol
InChI Key: SDIFORDOSALKAZ-UHFFFAOYSA-N
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Description

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .

Preparation Methods

The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:

Chemical Reactions Analysis

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .

Comparison with Similar Compounds

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:

Properties

CAS No.

357190-03-5

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol

InChI

InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2

InChI Key

SDIFORDOSALKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O

Origin of Product

United States

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